molecular formula C15H16ClNO3 B5880621 3-chloro-1-(2,6-diethylphenyl)-4-methoxy-1H-pyrrole-2,5-dione

3-chloro-1-(2,6-diethylphenyl)-4-methoxy-1H-pyrrole-2,5-dione

Cat. No. B5880621
M. Wt: 293.74 g/mol
InChI Key: CWFYNWPMDPELES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(2,6-diethylphenyl)-4-methoxy-1H-pyrrole-2,5-dione, commonly known as CP-55,940, is a synthetic cannabinoid that is widely used in scientific research. It was first synthesized in the 1980s and has since become an important tool for studying the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

CP-55,940 works by binding to the CB1 and CB2 receptors, which are found on the surface of cells throughout the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes.
Biochemical and Physiological Effects:
CP-55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain perception, appetite, mood, and memory, among other things. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

CP-55,940 is a powerful tool for studying the endocannabinoid system and its role in various physiological processes. It has several advantages over other cannabinoids, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for toxicity and its effects on other systems in the body.

Future Directions

There are several future directions for research involving CP-55,940. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases. Another area of interest is the study of the effects of CP-55,940 on various physiological processes, including pain, mood, and appetite. Additionally, there is ongoing research into the potential therapeutic applications of CP-55,940 for various neurological and psychiatric disorders.

Synthesis Methods

CP-55,940 is synthesized through a multistep process that involves the reaction of various chemicals. The exact method of synthesis is complex and beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques.

Scientific Research Applications

CP-55,940 is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in regulating various physiological processes such as pain, mood, appetite, and memory.

properties

IUPAC Name

3-chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-4-9-7-6-8-10(5-2)12(9)17-14(18)11(16)13(20-3)15(17)19/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFYNWPMDPELES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)C(=C(C2=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione

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